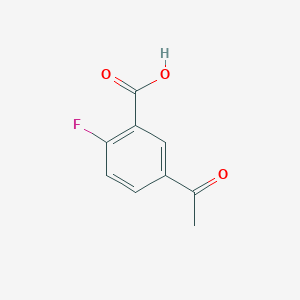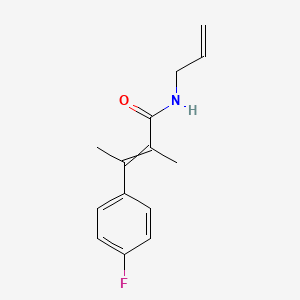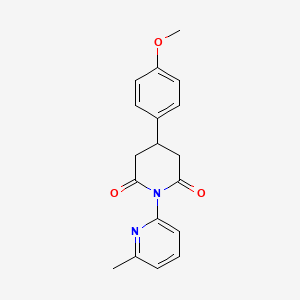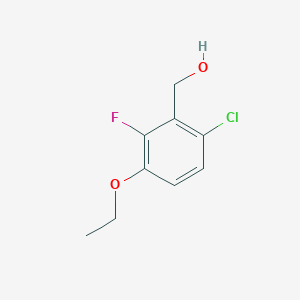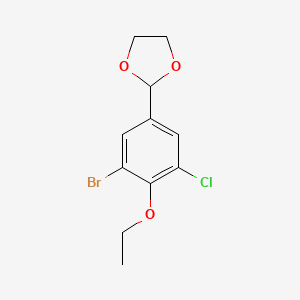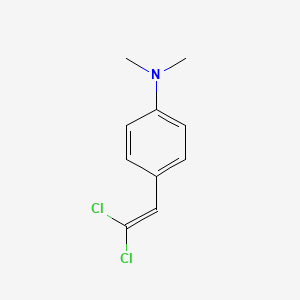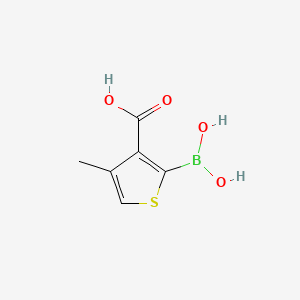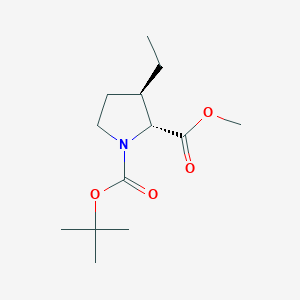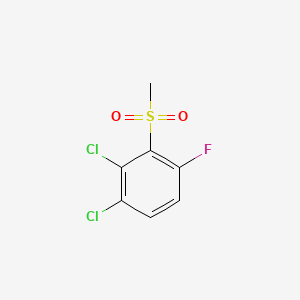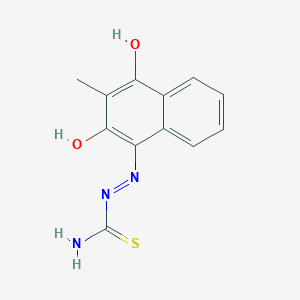
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of hydroxyl groups at the 2 and 4 positions, a methyl group at the 3 position, and an iminothiourea group at the 1 position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea typically involves the reaction of 2,4-dihydroxy-3-methylnaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the iminothiourea group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminothiourea group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the iminothiourea moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress.
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-3-methylnaphthalene: Lacks the iminothiourea group.
1-Naphthylthiourea: Lacks the hydroxyl groups and the methyl group.
2,4-Dihydroxy-1-naphthylthiourea: Lacks the methyl group.
Uniqueness
(2,4-Dihydroxy-3-methylnaphthalen-1-yl)iminothiourea is unique due to the presence of both hydroxyl groups and the iminothiourea moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
CAS番号 |
29020-78-8 |
|---|---|
分子式 |
C12H11N3O2S |
分子量 |
261.30 g/mol |
IUPAC名 |
(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminothiourea |
InChI |
InChI=1S/C12H11N3O2S/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18) |
InChIキー |
PLRIKICRAGLAOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=S)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
